Cas no 827574-18-5 (2-Butenamide, 2-acetyl-N,N-bis(1-methylethyl)-3-phenyl-, (2Z)-)
827574-18-5 structure
Product Name:2-Butenamide, 2-acetyl-N,N-bis(1-methylethyl)-3-phenyl-, (2Z)-
CAS-nummer:827574-18-5
MF:C18H25NO2
MW:287.39660525322
CID:684102
PubChem ID:71417408
Update Time:2025-04-19
2-Butenamide, 2-acetyl-N,N-bis(1-methylethyl)-3-phenyl-, (2Z)- Chemische en fysische eigenschappen
Naam en identificatie
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- 2-Butenamide, 2-acetyl-N,N-bis(1-methylethyl)-3-phenyl-, (2Z)-
- 2-acetyl-3-phenyl-N,N-di(propan-2-yl)but-2-enamide
- DTXSID20836747
- 827574-18-5
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- Inchi: 1S/C18H25NO2/c1-12(2)19(13(3)4)18(21)17(15(6)20)14(5)16-10-8-7-9-11-16/h7-13H,1-6H3
- InChI-sleutel: PJRGIHARMDBNBA-UHFFFAOYSA-N
- LACHT: O=C(C(C(C)=O)=C(C)C1C=CC=CC=1)N(C(C)C)C(C)C
Berekende eigenschappen
- Exacte massa: 287.188529040g/mol
- Monoisotopische massa: 287.188529040g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 5
- Complexiteit: 407
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 1
- XLogP3: 3.9
- Topologisch pooloppervlak: 37.4Ų
2-Butenamide, 2-acetyl-N,N-bis(1-methylethyl)-3-phenyl-, (2Z)- Gerelateerde literatuur
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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